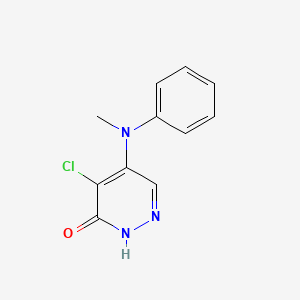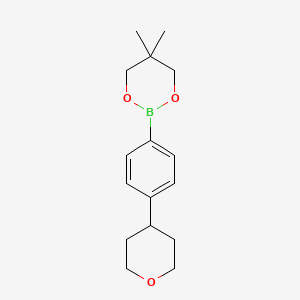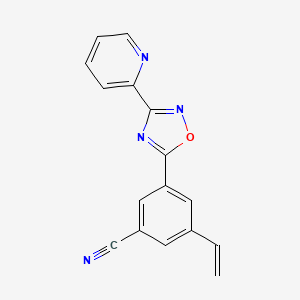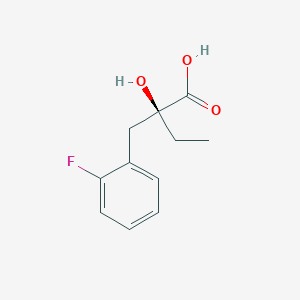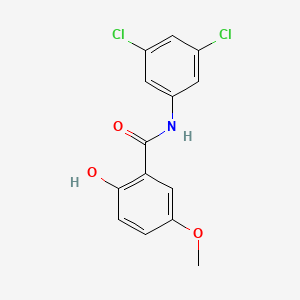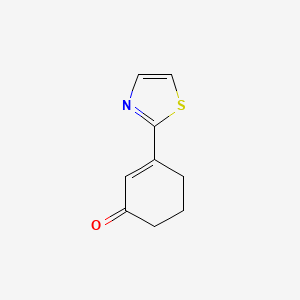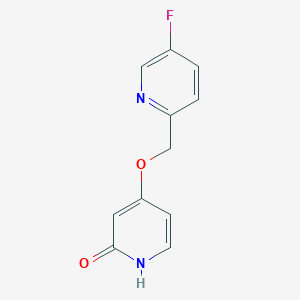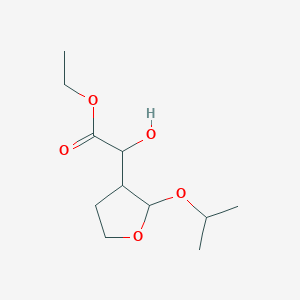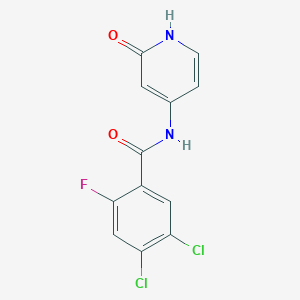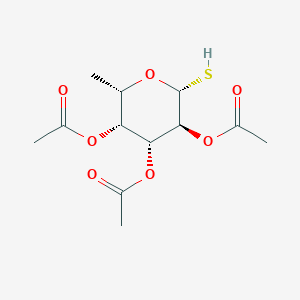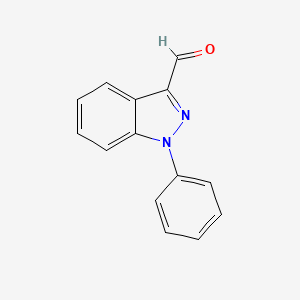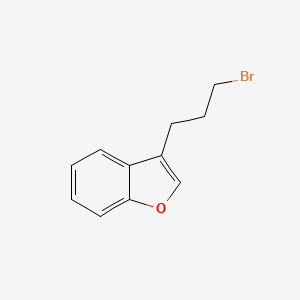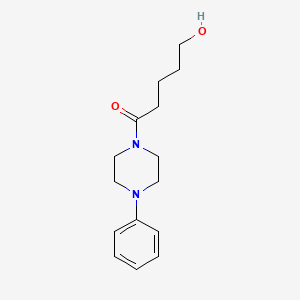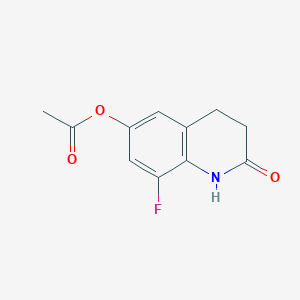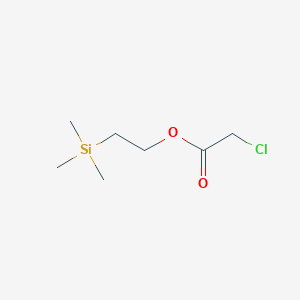
2-(trimethylsilyl)ethyl 2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(trimethylsilyl)ethyl 2-chloroacetate is an organic compound with the molecular formula C6H13ClO2Si. It is a derivative of chloroacetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(trimethylsilyl)ethyl group. This compound is known for its utility in organic synthesis, particularly in the formation of esters and as a protecting group in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(trimethylsilyl)ethyl 2-chloroacetate can be synthesized through the reaction of 2-trimethylsilylethanol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous addition of 2-trimethylsilylethanol and chloroacetyl chloride to a reactor containing a base. The reaction mixture is then stirred and maintained at a controlled temperature to ensure complete conversion. The product is subsequently purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(trimethylsilyl)ethyl 2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(trimethylsilyl)ethanol and chloroacetic acid.
Reduction: The compound can be reduced to form 2-(trimethylsilyl)ethyl alcohol and chloroacetaldehyde.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: Products include substituted esters, amides, or thioesters.
Hydrolysis: Products are 2-(trimethylsilyl)ethanol and chloroacetic acid.
Reduction: Products are 2-(trimethylsilyl)ethyl alcohol and chloroacetaldehyde.
Scientific Research Applications
2-(trimethylsilyl)ethyl 2-chloroacetate is used in various scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of other organic compounds, particularly esters and amides.
Protecting Group: The 2-(trimethylsilyl)ethyl group acts as a protecting group for alcohols and carboxylic acids, allowing selective reactions to occur without interference from these functional groups.
Biological Studies: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(trimethylsilyl)ethyl 2-chloroacetate involves the formation of a reactive intermediate, such as a carbocation or an ester, which then undergoes further reactions. The 2-(trimethylsilyl)ethyl group provides steric hindrance, protecting the reactive site and allowing selective reactions to occur. This steric effect is particularly useful in the synthesis of complex molecules, where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trimethylsilyl)ethyl acetate
- 2-(Trimethylsilyl)ethyl formate
- 2-(Trimethylsilyl)ethyl propionate
Uniqueness
2-(trimethylsilyl)ethyl 2-chloroacetate is unique due to the presence of the chloro group, which allows for further functionalization through nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis, providing a pathway to a wide range of derivatives .
Properties
Molecular Formula |
C7H15ClO2Si |
|---|---|
Molecular Weight |
194.73 g/mol |
IUPAC Name |
2-trimethylsilylethyl 2-chloroacetate |
InChI |
InChI=1S/C7H15ClO2Si/c1-11(2,3)5-4-10-7(9)6-8/h4-6H2,1-3H3 |
InChI Key |
DASQVUVVOOWCLL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
